(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride
Description
Chemical Identity and Nomenclature of (2-Isopropyl-4-methyl-1,3-thiazol-5-yl)-methylamine dihydrochloride
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both sulfur and nitrogen atoms. The compound is officially designated with the Chemical Abstracts Service registry number 1185029-09-7, providing a unique identifier for chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry name for this compound is (4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanaminedihydrochloride, which precisely describes the substitution pattern on the thiazole ring system.
The molecular formula for this compound is documented as Carbon8 Hydrogen14 Nitrogen2 Sulfur with two hydrochloride counterions, represented as C8H14N2S·2HCl. Alternative representations include C₈H₁₆Cl₂N₂S when written as a single molecular entity. The compound exhibits multiple synonymous names in chemical literature, including (2-Isopropyl-4-methyl-1,3-thiazol-5-yl)methanamine dihydrochloride and various shortened forms that maintain the essential structural information.
The canonical Simplified Molecular Input Line Entry System representation for this compound is CC1=C(SC(=N1)C(C)C)CN.Cl.Cl, which encodes the complete molecular structure including the salt formation. The International Chemical Identifier string provides additional structural encoding as InChI=1S/C8H14N2S.2ClH/c1-5(2)8-10-6(3)7(4-9)11-8/h5H,4,9H2,1-3H32*1H. These standardized representations ensure consistent identification across different chemical databases and software systems.
Properties
IUPAC Name |
(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-5(2)8-10-6(3)7(4-9)11-8;;/h5H,4,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHXSIRUDYVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Notes:
Step 1: Isobutyric acid is converted to isobutyryl chloride using thionyl chloride in an organic solvent (e.g., dichloromethane). The reaction is temperature-controlled to minimize side reactions.
Step 2: The acyl chloride intermediate reacts with ammoniacal liquor and ammonium sulfide to form the thioamide intermediate. Temperature and molar ratios are critical for yield.
Step 3: Cyclization occurs via reaction with 1,2-dihydroxyacetone and sulfuric acid in acetone solvent, forming the chloromethyl thiazole ring system.
Step 4: Nucleophilic substitution with methylamine introduces the methylaminomethyl group onto the thiazole ring.
Step 5: The free base is converted into the dihydrochloride salt by treatment with concentrated hydrochloric acid in isopropanol, followed by crystallization.
Reaction Parameter Optimization
The patent highlights the importance of molar ratios, temperature control, and solvent choice in maximizing yield and purity:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Isobutyric acid : Thionyl chloride | 1 : 1-2 (volume ratio) | Ensures complete conversion to acyl chloride |
| Organic solvent (Step 1) | Dichloromethane, chloroform, DMF, ether, THF | Solvent polarity affects reaction rate and purity |
| Intermediate II : Ammoniacal liquor | 1 : 5-10 (molar ratio) | Excess ammonia favors thioamide formation |
| Intermediate II : Ammonium sulfide | 1 : 1-2 | Controls sulfur incorporation efficiency |
| Intermediate III : Acetone | 1 : 2-10 (volume ratio) | Solvent volume affects cyclization rate |
| Intermediate III : Sulfuric acid | 1 : 1-1.5 (molar ratio) | Acid concentration critical for ring closure |
| Intermediate IV : Methylamine solution | 1 : 3-10 (volume ratio), 40% concentration | Ensures complete substitution |
| Intermediate V : Isopropanol : HCl | 1 : 5-10 : 2-5 (volume ratio) | Controls salt formation and crystallization |
Alternative Preparation Method (Based on CN104557763A Patent)
An alternative synthetic route involves:
Starting from 2,2-dimethyl-4-methylene-1,3-dioxane as the initial material.
Addition reaction with a halogenating agent to form an intermediate.
Condensation with 2-methylpropanethioamide to yield 2-isopropyl-4-hydroxymethylthiazole.
Chlorination to form 2-isopropyl-4-chloromethylthiazole.
Final substitution with methylamine to obtain the target compound.
This method avoids highly toxic reagents, operates under mild conditions, and is suitable for scale-up.
Comparative Analysis of Methods
| Feature | Method from CN107445916A | Method from CN104557763A |
|---|---|---|
| Starting Materials | Isobutyric acid, thionyl chloride | 2,2-dimethyl-4-methylene-1,3-dioxane |
| Key Intermediates | Isobutyryl chloride, thioamide, chloromethyl thiazole | Halogenated dioxane intermediate, hydroxymethylthiazole |
| Reaction Conditions | Moderate temperatures (0-80°C), organic solvents | Mild temperatures (~20-35°C), acetone solvent |
| Use of Toxic Reagents | Thionyl chloride (toxic) | Avoids high-toxicity chemicals |
| Industrial Viability | High yield, scalable | Novel route, mild and safe |
| Purity Achieved | >99% final product | Not explicitly stated, but implied high |
Summary of Research Findings
The stepwise chlorination and substitution approach provides high purity and yield, suitable for industrial production.
Control of reaction parameters such as temperature, molar ratios, and solvent choice is essential for optimizing the process.
Alternative synthetic routes reduce environmental and safety hazards by avoiding toxic reagents.
The dihydrochloride salt formation step is critical for isolating the final compound in pure crystalline form.
The methods have been validated by patent filings and demonstrate reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methylamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to engage in specific interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. Thiazole-Based Analogues
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride Structure: Differs by lacking the isopropyl group at position 2; instead, positions 2 and 4 are both methyl-substituted. Properties: Reduced steric bulk compared to the isopropyl variant may improve solubility but decrease lipophilicity. Classified as an irritant (Hazard Class IRRITANT) . Applications: Widely available from multiple suppliers (e.g., Santa Cruz Biotechnology, BIOZOL) for research purposes .
(2,4-Diphenyl-1,3-thiazol-5-yl)methylamine hydrochloride Structure: Positions 2 and 4 are substituted with phenyl groups. Notably expensive (¥56,200/g), suggesting complex synthesis .
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride
- Structure : Position 2 features a morpholine ring, introducing hydrogen-bonding capability.
- Applications : Used as a drug impurity reference standard; morpholine substitution may enhance metabolic stability .
b. Non-Thiazole Analogues
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride Structure: Imidazole core with a cyclopropyl group at position 1. However, the imidazole ring differs electronically from thiazole .
Pharmacological and Functional Comparisons
- The morpholine-substituted thiazole (CAS: 1790140-73-6) may exhibit improved blood-brain barrier penetration due to its polar functional group .
Solubility and Bioavailability :
Physicochemical Properties
| Compound | Substituents (Positions 2, 4) | Solubility | Purity | Price (per gram) |
|---|---|---|---|---|
| Target Compound (CAS: 1119450-67-7) | Isopropyl, Methyl | High (salt form) | 95% | Not specified |
| (2,4-Dimethyl) variant | Methyl, Methyl | Moderate | 95%+ | ~$500 |
| (2,4-Diphenyl) variant (CAS: 49256-94) | Phenyl, Phenyl | Low | 95% | ¥56,200 |
| Morpholine-substituted (CAS: 1790140-73-6) | Morpholine, H | High (salt form) | Research-grade | Not specified |
Biological Activity
(2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride, with the molecular formula and CAS number 1185029-09-7, is a compound of interest in various biological research fields. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
The compound is characterized by its thiazole ring structure, which is known to impart various biological activities. The thiazole moiety is often associated with antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to (2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has been evaluated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7.01 | Induction of apoptosis |
| MCF-7 | 8.55 | Inhibition of cell proliferation |
| A549 | 14.31 | Cell cycle arrest |
These findings indicate that this compound may serve as a lead compound for developing new anticancer agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiazole derivatives. In vitro assays on neuronal cell lines have shown that these compounds can reduce oxidative stress-induced apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Pittsburgh screened a library of thiazole derivatives for antimicrobial activity. Among the tested compounds, this compound exhibited notable activity against Gram-positive bacteria.
Case Study 2: Cancer Cell Line Evaluation
In another research effort published in a peer-reviewed journal, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent.
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for (2-Isopropyl-4-methyl-1,3-thiazol-5-YL)-methylamine dihydrochloride?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
- Step 1: Condensation of substituted thiazole precursors (e.g., 2-isopropyl-4-methylthiazole) with methylamine derivatives under acidic conditions.
- Step 2: Salt formation via HCl treatment to yield the dihydrochloride form, enhancing solubility .
Optimization Strategies: - Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Purification via recrystallization from ethanol-DMF mixtures improves yield and purity .
- Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to ensure intermediate stability .
Basic: How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Key characterization steps include:
- Solubility: Assess in aqueous buffers (pH 1–7.4) due to its dihydrochloride salt form, which enhances water solubility compared to free bases .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to determine shelf life. FTIR and NMR confirm structural integrity post-storage .
- Analytical Techniques:
Advanced: What mechanisms explain its potential biological activity, and how can researchers validate them?
Methodological Answer:
Thiazole derivatives often target enzymes or receptors. For this compound:
- Proposed Mechanism: Inhibition of kinase pathways (e.g., CDK1/GSK3β) via competitive binding at ATP pockets, inferred from structural analogs .
- Validation Strategies:
- Enzyme Assays: Use recombinant kinases with fluorescence-based ATP consumption assays .
- Molecular Docking: Compare binding affinities with similar compounds (e.g., 2-(4-Isopropyl-thiazol-2-yl)ethylamine derivatives) using AutoDock Vina .
- Contradiction Resolution: If activity diverges from analogs (e.g., lower IC₅₀), analyze substituent effects (isopropyl vs. methyl groups) via QSAR modeling .
Advanced: How can researchers address contradictions in reported biological data for thiazole derivatives?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions.
- Case Example: If one study reports antimicrobial activity while another does not:
- Data Cross-Validation: Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Advanced: What experimental designs are recommended for studying its interactions with biological targets?
Methodological Answer:
- Binding Studies:
- Cellular Uptake: Use fluorescently labeled analogs (e.g., FITC conjugates) and confocal microscopy .
Methodological: How to design stability studies under varying experimental conditions?
Methodological Answer:
- Forced Degradation: Expose to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions for 24 hours. Monitor degradation products via LC-MS .
- Temperature Sensitivity: Store at -20°C, 4°C, and 25°C for 12 weeks; compare HPLC purity profiles .
- pH-Dependent Solubility: Use potentiometric titration (pH 2–12) to identify precipitation thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
